molecular formula C15H25ClN2O B1222378 Methyl lidocaine CAS No. 29199-61-9

Methyl lidocaine

Numéro de catalogue: B1222378
Numéro CAS: 29199-61-9
Poids moléculaire: 284.82 g/mol
Clé InChI: DGCSRAPAKCHQIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl lidocaine, also known as N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, is a derivative of lidocaine. It is a local anesthetic of the amino amide type, widely used for its numbing properties in various medical procedures. This compound is known for its rapid onset of action and intermediate duration of efficacy, making it a popular choice in both medical and dental practices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl lidocaine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylaniline.

    Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(2,6-dimethylphenyl)-2-chloroacetamide.

    Amination: The chloroacetamide is then reacted with diethylamine to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: Methyl lidocaine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Using various amines under basic conditions.

Major Products:

Applications De Recherche Scientifique

Methyl lidocaine has a wide range of applications in scientific research:

Mécanisme D'action

Methyl lidocaine exerts its effects by inhibiting voltage-gated sodium channels in neuronal cell membranes. By blocking these channels, it prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics, but this compound is noted for its rapid onset and intermediate duration of action .

Comparaison Avec Des Composés Similaires

    Lidocaine: The parent compound, widely used for its local anesthetic properties.

    Bupivacaine: Known for its longer duration of action compared to lidocaine.

    Prilocaine: Similar to lidocaine but with a slightly different safety profile.

    Mepivacaine: Another local anesthetic with a similar structure and function.

Uniqueness of Methyl Lidocaine: this compound is unique due to its specific structural modifications, which confer a rapid onset of action and intermediate duration of efficacy. These properties make it particularly useful in procedures requiring quick and effective anesthesia without prolonged effects .

Activité Biologique

Methyl lidocaine, a derivative of the widely used local anesthetic lidocaine, has garnered attention for its biological activities beyond mere anesthesia. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, particularly its potential applications in cancer therapy and metabolic processes.

This compound is structurally similar to lidocaine, differing primarily by the presence of a methyl group. This modification can influence its pharmacokinetic properties, such as solubility and receptor binding affinity. The compound interacts with voltage-gated sodium channels, inhibiting neuronal excitability and thus providing analgesic effects. Additionally, research indicates that methyl substitution at various positions on the benzene ring can enhance local anesthetic potency while potentially increasing toxicity at higher concentrations .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. Evidence suggests that it may enhance the efficacy of chemotherapeutic agents by modulating apoptotic pathways and inhibiting drug resistance mechanisms. For instance:

  • Combination Therapy with Cisplatin : this compound has been shown to significantly increase apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alongside cisplatin. The combination therapy resulted in a higher expression of activated caspase-3 and cleaved PARP, indicating enhanced apoptotic signaling .
  • Regulation of Gene Expression : this compound appears to suppress the methylation of tumor suppressor genes such as RARβ2 and RASSF1A, which may sensitize cancer cells to chemotherapy .

Metabolic Effects

This compound also influences lipid metabolism. Studies indicate that it may enhance the synthesis of neutral lipids and acidic phospholipids in cardiac tissues. This effect is believed to be mediated through the modulation of specific acyltransferase activities, which are crucial for phospholipid biosynthesis .

Case Studies and Clinical Trials

Several clinical studies have explored the effects of this compound in various contexts:

  • Cancer Pain Management : A systematic review indicated that lidocaine infusions (including this compound) are safe for cancer patients when administered judiciously. The review emphasized that there have been no significant adverse effects reported when used appropriately .
  • Phase I/II Trials : Ongoing trials are assessing the safety and efficacy of this compound in combination with other anticancer drugs. These studies aim to establish optimal dosing regimens and evaluate potential benefits in enhancing therapeutic outcomes for patients with specific malignancies .

Summary of Findings

The biological activity of this compound extends beyond its traditional use as a local anesthetic. Key findings include:

  • Enhanced Chemotherapeutic Efficacy : this compound may improve the effectiveness of drugs like cisplatin through apoptotic pathway modulation.
  • Lipid Metabolism Influence : It plays a role in lipid biosynthesis within cardiac tissues.
  • Clinical Safety : It has been found safe for use in cancer pain management.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityEnhances apoptosis in cancer cells; sensitizes cells to chemotherapy
Gene RegulationSuppresses methylation of tumor suppressor genes
Metabolic EffectsIncreases synthesis of neutral lipids and phospholipids
Clinical SafetySafe for use in cancer patients; no significant adverse effects reported

Propriétés

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSRAPAKCHQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1462-71-1 (iodide)
Record name N-Methyllidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29199-61-9
Record name N-Methyllidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl lidocaine
Reactant of Route 2
Reactant of Route 2
Methyl lidocaine
Reactant of Route 3
Reactant of Route 3
Methyl lidocaine
Reactant of Route 4
Reactant of Route 4
Methyl lidocaine
Reactant of Route 5
Methyl lidocaine
Reactant of Route 6
Reactant of Route 6
Methyl lidocaine
Customer
Q & A

Q1: How does methyl lidocaine exert its anti-arrhythmic effects on the heart?

A1: this compound primarily affects cardiac conduction by altering the electrophysiological properties of the heart. Studies using His bundle recordings in isolated dog hearts revealed that this compound increased both the minimal conduction time and fatigue within the atrioventricular (AV) node []. Furthermore, this compound demonstrated a more pronounced effect on atrial and ventricular conduction compared to lidocaine, significantly increasing ventricular conduction time across all heart rates [].

Q2: How does the duration of action of this compound compare to lidocaine in treating arrhythmias?

A3: Studies in animal models have shown that while both this compound and lidocaine effectively suppress experimentally-induced ventricular tachycardia, this compound exhibits a significantly longer duration of action []. Notably, continuous administration of this compound did not produce observable signs of central nervous system (CNS) toxicity, unlike lidocaine []. This suggests that this compound may offer a safer and longer-lasting therapeutic option for managing arrhythmias.

Q3: Does this compound influence lysophospholipid metabolism in the heart?

A4: Interestingly, this compound inhibits both lysophosphatidylcholine:acyl-CoA and lysophosphatidylethanolamine:acyl-CoA acyltransferase activities in the hamster heart, without affecting other lysophospholipid metabolic enzymes []. Despite this inhibition, this compound perfusion did not alter the levels of major lysophospholipids in the heart []. These findings suggest a complex interplay between this compound and lysophospholipid metabolism that warrants further investigation.

Q4: What unique effect do lidocaine and its derivative this compound have on ventricular conduction that other antiarrhythmic drugs lack?

A5: Unlike quinidine, procainamide, disopyramide, which affect ventricular conduction across all coupling intervals, lidocaine and this compound specifically slow the conduction of "mid-range extrasystoles" (MREs) with coupling intervals between 250–400 msec []. This unique effect was observed in both isolated and intact dog hearts and was exacerbated during acute myocardial ischemia []. This specific action on MRE conduction might contribute to the suppression of reentrant arrhythmias but requires further investigation.

Q5: Has deuterium labeling been utilized to investigate the metabolic pathway of this compound?

A6: Yes, researchers have employed deuterium-labeled lidocaine, specifically lidocaine-d4 and lidocaine-d6, to study the mechanism of its oxidative N-deethylation by rat liver microsomes []. By analyzing the kinetic isotope effects, the study provided insights into the rate-determining steps of this metabolic pathway, contributing to a deeper understanding of lidocaine's pharmacokinetic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.